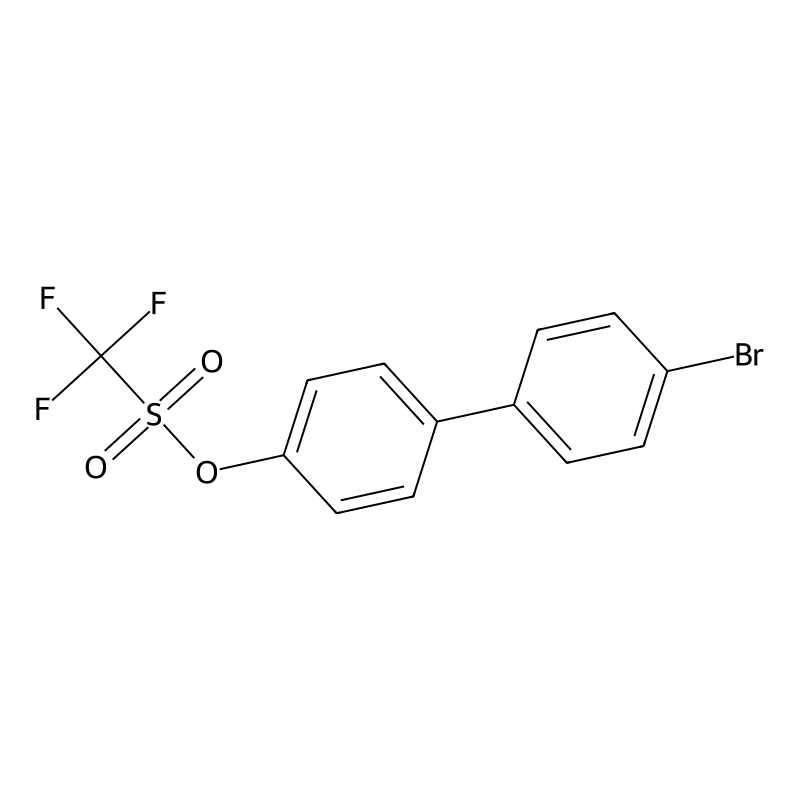

4'-Bromobiphenyl-4-yl triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4'-Bromobiphenyl-4-yl triflate, also known as 4-(4'-bromophenyl)phenyl trifluoromethanesulfonate, is an organic compound used in scientific research primarily as a building block for the synthesis of other complex molecules. Its synthesis involves the reaction of 4-bromobiphenyl with triflic anhydride in the presence of a Lewis acid catalyst [].

Applications:

Cross-coupling reactions

4'-Bromobiphenyl-4-yl triflate serves as a valuable electrophilic coupling partner in various cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling. These reactions allow for the formation of carbon-carbon bonds between the triflate group and various nucleophiles, enabling the construction of diverse organic molecules with desired functionalities [, ].

C-H activation

The bromo group in 4'-bromobiphenyl-4-yl triflate can participate in C-H activation reactions, where a C-H bond is cleaved and replaced with a new functional group. This strategy offers a more atom-economical approach for the synthesis of complex molecules compared to traditional methods [].

Ligand design

The triflate group in 4'-bromobiphenyl-4-yl triflate can be used to design and modify ligands for transition metals. These modified ligands can then be employed in various catalytic processes, potentially improving their efficiency and selectivity [].

Additional considerations:

- '-Bromobiphenyl-4-yl triflate is typically used in research laboratories and is not intended for commercial or therapeutic applications.

- Due to its potential hazardous properties, proper handling and disposal procedures should be followed when working with this compound.

4'-Bromobiphenyl-4-yl triflate is a chemical compound characterized by its structure, which consists of a biphenyl moiety substituted with a bromine atom at the 4-position and a triflate group. Its molecular formula is C₁₃H₈BrF₃O₃S, and it has a molecular weight of approximately 357.16 g/mol. The triflate group (trifluoromethanesulfonate) is known for its excellent leaving ability in nucleophilic substitution reactions, making this compound valuable in synthetic organic chemistry .

The synthesis of 4'-Bromobiphenyl-4-yl triflate can be achieved through several methods:

- Triflation of 4-Bromobiphenyl: This method typically involves the reaction of 4-bromobiphenyl with triflic anhydride in the presence of a base such as pyridine or triethylamine to yield the triflate derivative.

- Nucleophilic Substitution: The compound can also be synthesized via nucleophilic substitution reactions where a bromine atom is replaced by a triflate group using appropriate reagents under controlled conditions .

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts, 4'-Bromobiphenyl-4-yl triflate can be produced through cross-coupling reactions involving aryl halides and other electrophiles .

4'-Bromobiphenyl-4-yl triflate finds applications primarily in organic synthesis as a versatile intermediate. Its ability to participate in nucleophilic substitution makes it useful for:

- Synthesis of pharmaceuticals: It serves as a building block for various medicinal compounds.

- Material science: Used in the development of polymers and materials with specific electronic properties.

- Chemical probes: Employed in research to study biochemical pathways and interactions due to its reactive nature .

Interaction studies involving 4'-Bromobiphenyl-4-yl triflate focus on its reactivity with various nucleophiles and its role in catalyzed reactions. These studies help elucidate mechanisms of action and optimize conditions for synthetic applications. For example, investigations into its coupling reactions reveal insights into selectivity and yield enhancement strategies when used with different catalysts .

Several compounds share structural similarities with 4'-Bromobiphenyl-4-yl triflate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Bromobiphenyl | Biphenyl derivative | Simple structure; often used as starting material |

| Trifluoromethanesulfonic acid | Sulfonic acid | Strong acid; used for triflation |

| 4-Chlorobiphenyl | Biphenyl derivative | Chlorine instead of bromine; different reactivity |

| 4-Iodobiphenyl | Biphenyl derivative | Iodine provides excellent leaving group |

| 4-Methylbiphenyl | Methyl-substituted biphenyl | Alters electronic properties; useful in synthesis |

These compounds exhibit unique reactivity profiles that differentiate them from 4'-Bromobiphenyl-4-yl triflate, particularly regarding their leaving group abilities and subsequent reaction pathways .